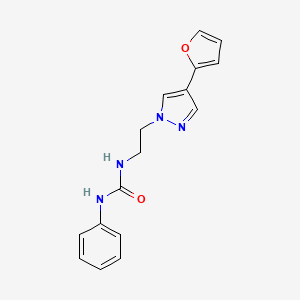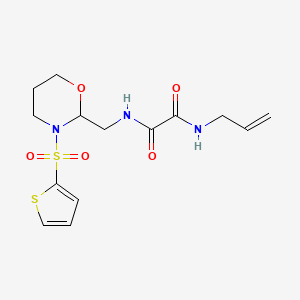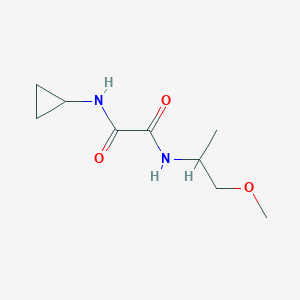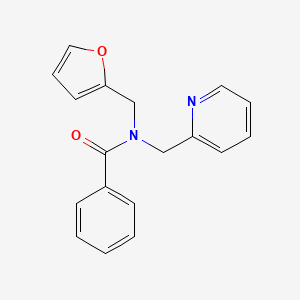![molecular formula C19H13NO4 B2692576 4'-(Pyridin-4-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid CAS No. 2022152-71-0](/img/structure/B2692576.png)
4'-(Pyridin-4-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(Pyridin-4-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid is an organic compound with a rigid linear structure. It consists of a biphenyl core substituted with a pyridine ring and two carboxylic acid groups. This compound is known for its applications in the synthesis of metal-organic frameworks (MOFs) and other advanced materials due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Pyridin-4-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-bromobenzoic acid with 4’-amino-1,1’-biphenyl under specific conditions. The reaction typically proceeds through a series of steps, including bromination, amination, and carboxylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4’-(Pyridin-4-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .
Scientific Research Applications
4’-(Pyridin-4-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4’-(Pyridin-4-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid involves its interaction with metal ions to form coordination complexes. These complexes can exhibit unique properties, such as enhanced gas adsorption and catalytic activity. The molecular targets and pathways involved depend on the specific application, such as binding to metal centers in MOFs or interacting with biological targets in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
4’-(Pyridin-4-yl)-[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with one carboxylic acid group.
4-(4-Pyridyl)benzoic acid: Contains a pyridine ring attached to a benzoic acid moiety.
4-(Pyridin-4-yl)phenylbenzoate: An ester derivative with a similar biphenyl core.
Uniqueness
4’-(Pyridin-4-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid is unique due to its dual carboxylic acid groups, which enhance its ability to form stable coordination complexes with metal ions. This property makes it particularly valuable in the synthesis of MOFs and other advanced materials .
Properties
IUPAC Name |
5-(4-pyridin-4-ylphenyl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c21-18(22)16-9-15(10-17(11-16)19(23)24)13-3-1-12(2-4-13)14-5-7-20-8-6-14/h1-11H,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPSJVXVYUXFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)C3=CC(=CC(=C3)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[5-(2,3-dichlorophenyl)furan-2-carbothioyl]-4-(2-nitrophenyl)piperazine](/img/structure/B2692495.png)
![6-Isobutyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B2692497.png)
![tert-Butyl [(1-isopropylpiperidin-4-yl)methyl]carbamate](/img/structure/B2692498.png)

![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2692503.png)






![5-(4-tert-butylphenyl)sulfonyl-13-chloro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2692514.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2692515.png)
![1-(1-methyl-1H-imidazole-5-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2692516.png)
